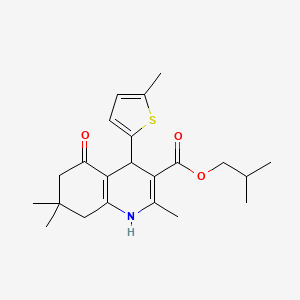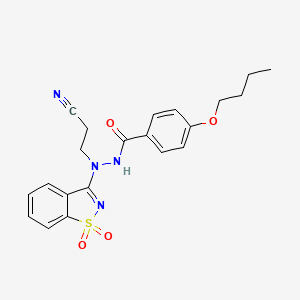![molecular formula C28H32N4O2 B11639017 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione CAS No. 1040869-57-5](/img/structure/B11639017.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a diazenyl group, and a pyrrole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Diazenyl Group Introduction: The diazenyl group is introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, followed by coupling with phenyl derivatives.
Pyrrole-Dione Core Formation: The pyrrole-dione core is synthesized through a cyclization reaction involving diketones and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The diazenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The pyrrole-dione core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct physicochemical properties and biological activities. The adamantyl group provides rigidity and stability, the diazenyl group introduces redox activity, and the pyrrole-dione core offers a versatile scaffold for further functionalization.
Propiedades
Número CAS |
1040869-57-5 |
|---|---|
Fórmula molecular |
C28H32N4O2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
3-[1-(1-adamantyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O2/c1-18(28-15-19-11-20(16-28)13-21(12-19)17-28)29-25-14-26(33)32(27(25)34)24-9-7-23(8-10-24)31-30-22-5-3-2-4-6-22/h2-10,18-21,25,29H,11-17H2,1H3 |
Clave InChI |
UEVZMHVXMGTKGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)

![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)
![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638958.png)
![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)


![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638984.png)


